molecular formula C9H8INO2 B14812530 5-Cyclopropoxy-4-iodonicotinaldehyde

5-Cyclopropoxy-4-iodonicotinaldehyde

Cat. No.: B14812530
M. Wt: 289.07 g/mol
InChI Key: UCAFMJPZSKFGRO-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-iodonicotinaldehyde is an organic compound with the molecular formula C9H8INO2 and a molecular weight of 289.07 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an iodine atom attached to a nicotinaldehyde core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-iodonicotinaldehyde typically involves the iodination of a nicotinaldehyde derivative followed by the introduction of a cyclopropoxy group. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the nicotinaldehyde ring. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropanol or a cyclopropyl halide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-iodonicotinaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: 5-Cyclopropoxy-4-iodonicotinic acid

    Reduction: 5-Cyclopropoxy-4-iodonicotinalcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Cyclopropoxy-4-iodonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-iodonicotinaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The presence of the iodine atom and the cyclopropoxy group may contribute to its reactivity and ability to form covalent bonds with biological molecules, potentially disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-3-nitrobenzaldehyde
  • 5-Cyclopropoxy-2-nitrobenzaldehyde
  • 4-Iodo-2-methoxybenzaldehyde

Uniqueness

5-Cyclopropoxy-4-iodonicotinaldehyde is unique due to the combination of the cyclopropoxy group and the iodine atom on the nicotinaldehyde core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H8INO2

Molecular Weight

289.07 g/mol

IUPAC Name

5-cyclopropyloxy-4-iodopyridine-3-carbaldehyde

InChI

InChI=1S/C9H8INO2/c10-9-6(5-12)3-11-4-8(9)13-7-1-2-7/h3-5,7H,1-2H2

InChI Key

UCAFMJPZSKFGRO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CN=C2)C=O)I

Origin of Product

United States

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